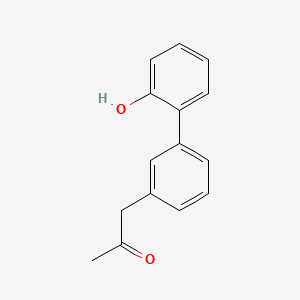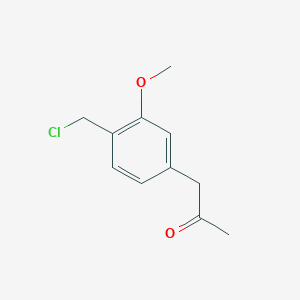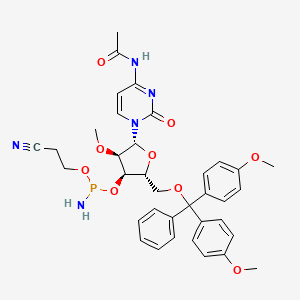
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is a modified nucleoside used in the synthesis of oligonucleotides. It is characterized by the presence of a 2’-O-methyl group, an N4-acetyl group, and a 5’-O-(4,4’-dimethoxytrityl) (DMT) group. This compound is particularly valuable in the field of molecular biology and biochemistry due to its enhanced stability and resistance to nuclease degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).
Acetylation of the N4-Amino Group: The N4-amino group is acetylated using acetic anhydride (Ac2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.0%.
Storage: The final product is stored at -20°C to maintain its stability.
化学反应分析
Types of Reactions
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using iodine in the presence of water.
Deprotection: The DMT group can be removed using acidic conditions, such as trichloroacetic acid (TCA) in dichloromethane (DCM).
Substitution: The 2’-O-methyl group provides resistance to nucleophilic attack, enhancing the stability of the oligonucleotide.
Common Reagents and Conditions
Oxidation: Iodine (I2) in water.
Deprotection: Trichloroacetic acid (TCA) in dichloromethane (DCM).
Substitution: Methyl iodide (MeI) in the presence of sodium hydride (NaH).
Major Products
Oxidation: Formation of a phosphate group.
Deprotection: Removal of the DMT group, yielding a free hydroxyl group.
Substitution: Enhanced stability of the oligonucleotide due to the 2’-O-methyl group.
科学研究应用
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and siRNA.
Biology: Employed in the study of gene expression and regulation by creating stable and nuclease-resistant oligonucleotides.
Medicine: Utilized in the development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
作用机制
The mechanism of action of 2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE involves:
Hybridization: The modified oligonucleotide hybridizes with complementary DNA or RNA sequences.
Stability: The 2’-O-methyl group provides resistance to enzymatic degradation, enhancing the stability of the oligonucleotide.
Target Binding: The N4-acetyl group and other modifications improve binding affinity and specificity to target sequences.
相似化合物的比较
Similar Compounds
- 5’-O-DMT-N4-Acetyl-5-Methyl-2’-O-(2-methoxyethyl)cytidine 3’-CE phosphoramidite
- 5’-O-DMT-N4-Benzoyl-5-Methyl-2’-O-(2-methoxyethyl)cytidine 3’-CE phosphoramidite
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl diisopropylphosphoramidite)
Uniqueness
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is unique due to its combination of modifications, which provide enhanced stability, resistance to nuclease degradation, and improved hybridization properties. These features make it particularly valuable in the synthesis of therapeutic and diagnostic oligonucleotides .
属性
分子式 |
C36H40N5O9P |
|---|---|
分子量 |
717.7 g/mol |
IUPAC 名称 |
N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C36H40N5O9P/c1-24(42)39-31-19-21-41(35(43)40-31)34-33(46-4)32(50-51(38)48-22-8-20-37)30(49-34)23-47-36(25-9-6-5-7-10-25,26-11-15-28(44-2)16-12-26)27-13-17-29(45-3)18-14-27/h5-7,9-19,21,30,32-34H,8,22-23,38H2,1-4H3,(H,39,40,42,43)/t30-,32-,33-,34-,51?/m1/s1 |
InChI 键 |
CDQDQKISXIQRHU-UAXKUMNJSA-N |
手性 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)OC |
规范 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


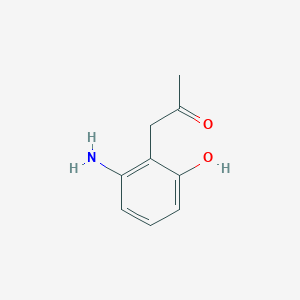
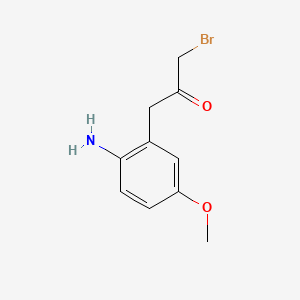
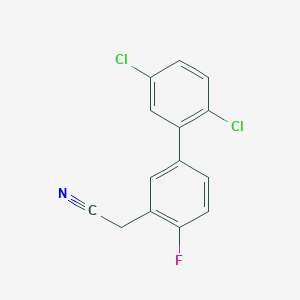

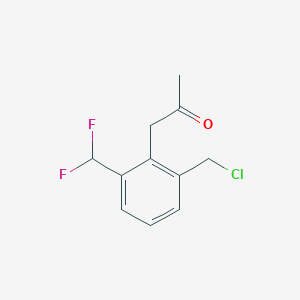
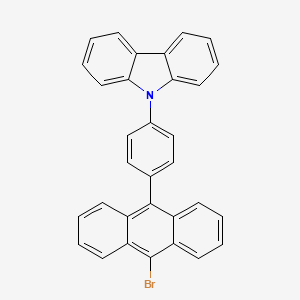
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
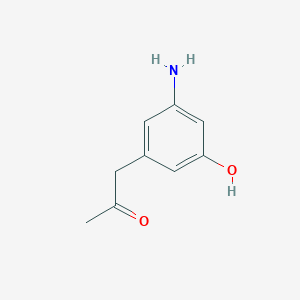

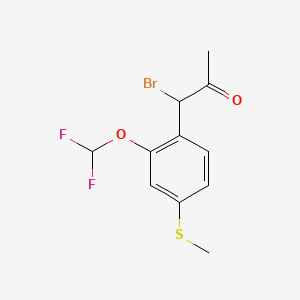
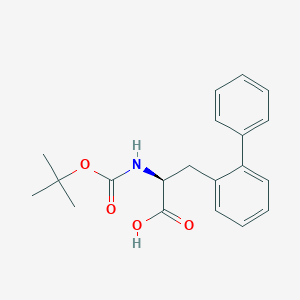
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
